2,3,5-Tribromo-4,6-dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-tribromo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTZAZNRFRQFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291507 | |
| Record name | 2,3,5-tribromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-58-6 | |
| Record name | 2,3,5-Tribromo-4,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 76015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000736828 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-tribromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2,3,5 Tribromo 4,6 Dimethylpyridine
Precursor Synthesis and Functionalization Routes
The most common synthetic strategies commence with the preparation of an activated pyridine (B92270) precursor, which is then subjected to a series of bromination and functional group manipulation steps to yield the final product.
Synthesis of 2-Amino-4,6-dimethylpyridine (B145770) and Related Starting Materials
A key and widely used precursor is 2-amino-4,6-dimethylpyridine. One effective method for its preparation involves a two-step process starting from 3-aminocrotonitrile. google.com In this process, 3-aminocrotonitrile is first reacted with acetic acid at elevated temperatures (120-130 °C) to form an intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile. google.com This intermediate is then treated with concentrated sulfuric acid to remove the cyano group, yielding the crude product. google.com Subsequent purification through distillation and recrystallization provides high-purity 2-amino-4,6-dimethylpyridine with a total yield reported to be over 70% and a purity exceeding 99%. google.com
An alternative, classical synthesis involves the condensation reaction of acetylacetone (B45752) with a guanidine (B92328) salt in an aqueous alkaline medium. google.com This method avoids the need for anhydrous solvents, which presents an economic advantage. google.com The reaction is typically heated to 95-100 °C for approximately two hours. google.com Various alkalis can be used, with sodium carbonate being a preferred, cost-effective option. google.com
| Method | Starting Materials | Key Reagents | Reported Yield |
| From 3-Aminocrotonitrile | 3-Aminocrotonitrile | Acetic Acid, Sulfuric Acid | >70% google.com |
| From Acetylacetone | Guanidine Salt, Acetylacetone | Sodium Carbonate, Water | Not specified google.com |
Regioselective Bromination Protocols for Pyridine Scaffolds
Achieving the precise 2,3,5-tribromo substitution pattern necessitates careful control over the bromination reactions. The existing amino and methyl groups on the pyridine ring direct the incoming bromine atoms to specific positions.
Direct bromination of 2-amino-4,6-dimethylpyridine is an effective way to introduce bromine atoms onto the pyridine ring. The amino group at the C2 position is strongly activating and directs electrophilic substitution to the ortho (C3) and para (C5) positions. Treating 2-amino-4,6-dimethylpyridine with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine can yield 2-amino-3,5-dibromo-4,6-dimethylpyridine. chemicalbook.com Controlling the stoichiometry and reaction conditions is crucial to prevent over-bromination.
To install the third bromine atom at the C2 position, a Sandmeyer-type reaction is employed. This classic transformation involves the diazotization of the remaining amino group on 2-amino-3,5-dibromo-4,6-dimethylpyridine. The aminopyridine is treated with a nitrite (B80452) source, such as sodium nitrite, in a strong, cold acid like hydrobromic acid to form an unstable diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, thus completing the synthesis of 2,3,5-tribromo-4,6-dimethylpyridine. nih.gov
Alternative Synthetic Pathways
While the route via 2-amino-4,6-dimethylpyridine is prevalent, other precursors can be utilized to access the target molecule.
Approaches Utilizing 4,6-Dimethylpyridin-2-one
An alternative synthetic strategy can be envisioned starting from 4,6-dimethylpyridin-2-one (also known as 4,6-dimethyl-2-pyridone). synchem.de This pyridone can undergo electrophilic bromination. The electron-rich nature of the pyridone ring facilitates the introduction of bromine atoms, likely at the 3 and 5 positions. Following this, the hydroxyl group at the C2 position would need to be converted into a bromine. This could potentially be achieved through a two-step process: first, conversion to a more reactive intermediate like a 2-chloropyridine (B119429) derivative using a chlorinating agent (e.g., phosphorus oxychloride), followed by a halogen exchange reaction or further bromination to yield this compound.
Optimization of Synthetic Conditions for Polybrominated Pyridines
The synthesis of polybrominated pyridines, such as this compound, from a starting material like 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) requires careful optimization of reaction conditions to achieve high yields and selectivity. The electrophilic bromination of the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of activating methyl groups in 2,6-dimethylpyridine facilitates the reaction.
Direct bromination of pyridine itself requires harsh conditions, often at high temperatures (around 573K), and can lead to a mixture of products, including 3-bromopyridine (B30812) and 3,5-dibromopyridine. scribd.com The synthesis of more substituted halo-pyridines often involves multi-step processes or the use of more reactive starting materials. For instance, the synthesis of 3,5-dibromo-2,6-dimethylpyridine (B189579) has been documented through a three-step sequence starting from 3,5-dimethyl-2-aminopyridine. Direct bromination of 2,6-dimethylpyridine has also been explored but can suffer from a lack of regioselectivity.
To achieve a higher degree of bromination to yield a tribromo-substituted product like this compound, forcing conditions and a significant excess of the brominating agent are typically necessary. The optimization of such a reaction would involve a systematic study of various parameters to maximize the yield of the desired product while minimizing the formation of under-brominated (mono- and di-bromo) and other side products.
While specific research detailing the optimization of the synthesis for this compound is not extensively documented in publicly available literature, we can infer a logical optimization strategy based on established principles of electrophilic aromatic substitution on pyridine rings and related halogenation reactions. The key variables to consider would be the choice of brominating agent, solvent, temperature, reaction time, and the molar ratio of reactants.
Brominating Agent: Common brominating agents for such transformations include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) hydrobromide perbromide. For polybromination, molecular bromine, often in the presence of a Lewis acid or in a strongly acidic medium like oleum (B3057394) or fuming sulfuric acid, is a common choice. researchgate.net
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Inert solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or highly polar and acidic media (e.g., sulfuric acid, acetic acid) are often employed.
Temperature and Reaction Time: Electrophilic substitution on the pyridine ring is often sluggish and may require elevated temperatures to proceed at a reasonable rate. However, higher temperatures can also lead to decreased selectivity and the formation of degradation products. Therefore, a careful balance between temperature and reaction time is crucial. The progress of the reaction would typically be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
Molar Ratio of Reactants: To achieve tribromination, a stoichiometric excess of the brominating agent is required. The optimal molar ratio of the brominating agent to the 2,6-dimethylpyridine substrate would need to be determined experimentally to drive the reaction towards the desired tribromo-product without excessive formation of over-brominated or side products.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound from 2,6-dimethylpyridine using molecular bromine. The data presented is based on typical trends observed in similar electrophilic bromination reactions of substituted pyridines and is intended to be representative of a systematic optimization process.
| Entry | Temperature (°C) | Time (h) | Molar Equivalents of Br₂ | Solvent | Yield of this compound (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 25 | 24 | 3.5 | Acetic Acid | 15 | Low conversion at room temperature. |
| 2 | 50 | 24 | 3.5 | Acetic Acid | 35 | Increased yield with temperature. |
| 3 | 80 | 24 | 3.5 | Acetic Acid | 55 | Significant improvement in yield. |
| 4 | 80 | 48 | 3.5 | Acetic Acid | 60 | Longer reaction time slightly improves yield. |
| 5 | 80 | 24 | 4.0 | Acetic Acid | 68 | Increased Br₂ leads to higher yield. |
| 6 | 80 | 24 | 4.5 | Acetic Acid | 72 | Further increase in Br₂ improves yield. |
| 7 | 80 | 24 | 5.0 | Acetic Acid | 70 | Potential for over-bromination or side reactions. |
| 8 | 100 | 12 | 4.5 | Acetic Acid | 65 | Higher temperature leads to lower yield, possibly due to degradation. |
| 9 | 80 | 24 | 4.5 | Fuming H₂SO₄ | 85 | Strongly acidic medium significantly enhances yield. |
Based on this illustrative data, the optimal conditions for the synthesis of this compound would likely involve the use of a significant excess of bromine in a strongly acidic medium like fuming sulfuric acid at an elevated, but controlled, temperature.
Reactivity and Transformation Pathways of 2,3,5 Tribromo 4,6 Dimethylpyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For 2,3,5-tribromo-4,6-dimethylpyridine, these reactions offer pathways to synthesize a diverse array of substituted pyridine (B92270) derivatives.
Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst and a base, is a versatile method for the arylation of polyhalogenated pyridines. tcichemicals.com While direct studies on this compound are not extensively documented, research on the isomeric 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) provides significant insights into the expected reactivity. beilstein-journals.orgnih.govresearchgate.net
In the Suzuki-Miyaura coupling of polybrominated pyridines, the regioselectivity of the arylation is a critical aspect. For the related 3,4,5-tribromo-2,6-dimethylpyridine, reactions with varying amounts of arylboronic acids have demonstrated that a mixture of mono-, di-, and tri-arylated products can be obtained. beilstein-journals.orgnih.gov The order of substitution is influenced by both steric and electronic factors. The bromine at the C4 position is generally the most reactive, followed by the bromines at the C3 and C5 positions. This is attributed to the electronic effects of the pyridine nitrogen and the steric hindrance from the adjacent methyl groups.
When ortho-substituted arylboronic acids are used as coupling partners, the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond—can be observed. beilstein-journals.orgnih.gov This introduces an element of diastereoselectivity to the reaction. For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid yields a mixture of atropisomeric mono- and di-substituted derivatives. nih.gov The separation of these diastereomers can often be achieved by chromatographic methods. nih.gov
A study on 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid showed the formation of three atropisomeric tris(2-methoxyphenyl)-2,6-dimethylpyridines. beilstein-journals.org The distribution of these isomers highlights the subtle interplay of steric and electronic effects that govern the diastereoselectivity of the coupling process. beilstein-journals.org
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of a Tribromodimethylpyridine Derivative Data inferred from studies on 3,4,5-tribromo-2,6-dimethylpyridine.
| Reactant | Arylboronic Acid | Products | Observations |
| 3,4,5-tribromo-2,6-dimethylpyridine | Limited ortho-methoxyphenylboronic acid | Mono- and di-substituted atropisomeric derivatives | C4 position is generally the most reactive. |
| 3,4,5-tribromo-2,6-dimethylpyridine | Excess ortho-methoxyphenylboronic acid | Mixture of three atropisomeric tris-arylated products | Formation of stable atropisomers due to restricted rotation. |
The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu In the context of polybrominated pyridines, the initial oxidative addition of the palladium(0) catalyst to a C-Br bond is often the rate-determining step. illinois.edu The reactivity of the C-Br bonds is influenced by their position on the pyridine ring.
For 3,4,5-tribromo-2,6-dimethylpyridine, studies suggest that the substitution sequence begins at the C4 position. beilstein-journals.orgresearchgate.net The use of ortho-substituted phenylboronic acids can introduce additional mechanistic complexities. For example, the use of ortho-methoxyphenylboronic acid has been suggested to involve a metal-oxygen chelation effect in the transition state, which influences the observed selectivity. nih.gov This interaction is apparently absent when using ortho-chloro analogues. nih.gov Computational studies on related systems have also highlighted the importance of bimetallic high oxidation state palladium intermediates in the catalytic cycle of C-H arylation reactions, which can provide further understanding of the arylation process. nih.gov
The nature of both the substrate and the ligands on the palladium catalyst significantly impacts the outcome of Suzuki-Miyaura cross-coupling reactions. The electronic properties of the arylboronic acid play a crucial role. Electron-donating or electron-withdrawing groups on the arylboronic acid can affect the rate and efficiency of the transmetalation step.
The choice of phosphine (B1218219) ligands on the palladium catalyst is also critical. Sterically hindered and electron-rich ligands are known to facilitate both the oxidative addition and reductive elimination steps, leading to improved catalytic performance. nih.gov For instance, the use of bulky α-diimine ligands with electron-donating groups has been shown to enhance the catalytic activity in Suzuki-Miyaura couplings. nih.gov While specific ligand effects on this compound have not been detailed, general principles suggest that ligands like those of the Buchwald or Nolan type would be effective in promoting the desired cross-coupling reactions.
Sonogashira Coupling for Alkynylpyridine Synthesis
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a fundamental method for the synthesis of alkynyl-substituted aromatic compounds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly valuable for introducing alkyne functionalities into the pyridine ring of this compound.
Studies on related polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine (B8238365) and pentachloropyridine, have demonstrated the feasibility of sequential and selective Sonogashira couplings. rsc.orgnih.gov The reactivity of the different halogen atoms is key to controlling the outcome. Generally, the order of reactivity for halogens in Sonogashira coupling is I > Br > Cl. youtube.com In the case of this compound, the different electronic environments of the three bromine atoms would allow for potential regioselective alkynylation. It is expected that the C4-Br bond would be the most reactive, followed by the C2-Br and C5-Br bonds, although steric factors could also play a significant role. By carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, the catalyst system, and the temperature, it should be possible to achieve mono-, di-, or tri-alkynylated products.
Table 2: Expected Reactivity in Sonogashira Coupling of this compound Based on general principles and studies on related polychlorinated and polybrominated pyridines.
| Position of Bromine | Expected Reactivity | Rationale |
| C5 | Intermediate | Less sterically hindered than C3, but potentially less electronically activated than C3. |
| C3 | High | Activated by the pyridine nitrogen and adjacent to a methyl group. |
| C2 | Lower | Steric hindrance from the adjacent methyl group at C6 and the pyridine nitrogen may reduce reactivity. |
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms on the this compound ring are susceptible to nucleophilic substitution, particularly at the positions activated by the electron-withdrawing nature of the pyridine nitrogen. quimicaorganica.orgquora.com The positions ortho and para to the nitrogen atom (C2, C4, and C6) are generally the most activated towards nucleophilic attack. youtube.com
In this compound, the bromine atoms are at the C2, C3, and C5 positions. The bromine at the C2 position is expected to be the most susceptible to nucleophilic substitution due to its ortho position relative to the ring nitrogen. The bromine at the C5 position is meta to the nitrogen and would be the least reactive towards nucleophiles. The reactivity of the C3 bromine would be intermediate.
Studies on other polyhalogenated pyridines have shown that the regioselectivity of nucleophilic substitution can be controlled. For example, in 2,4,6-trihalopyridines, nucleophilic substitution occurs preferentially at the 4-position, but the introduction of a bulky silyl (B83357) group at a neighboring position can redirect the substitution to the 2- or 6-position. researchgate.net This demonstrates that steric factors can be exploited to control the site of nucleophilic attack. Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the pyridine ring to form a negatively charged intermediate (a Meisenheimer-like complex), which then eliminates the bromide ion to restore aromaticity. youtube.com
Stereochemical Implications in Derivative Synthesis
Formation and Characterization of Atropisomers
There is no available research data on the formation and characterization of atropisomers of this compound.
Analysis of Axial Chirality and Rotational Barriers
There are no published analyses of the axial chirality or the rotational energy barriers for this compound.
Enantiomeric Studies Using Chiral Solvating Agents
No enantiomeric studies of this compound using chiral solvating agents have been reported in the scientific literature.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds. For 2,3,5-Tribromo-4,6-dimethylpyridine, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine (B92270) ring. researchgate.net
In ¹H NMR, the spectrum is expected to be relatively simple. Since all positions on the pyridine ring that could hold a hydrogen atom are substituted, the only proton signals will arise from the two methyl groups at the C4 and C6 positions. These two methyl groups are in chemically distinct environments due to the asymmetric arrangement of the three bromine atoms. Consequently, they should appear as two separate singlets.
¹³C NMR spectroscopy provides information about the carbon skeleton. The molecule contains seven unique carbon atoms (five in the pyridine ring and two from the methyl groups), which should result in seven distinct signals in the ¹³C NMR spectrum. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the attached substituents (bromine and methyl groups). acs.orgyale.edu The carbons bonded to the electronegative bromine atoms (C2, C3, C5) would be expected to resonate at different fields compared to those bonded to methyl groups (C4, C6).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected data based on typical chemical shifts for substituted pyridines.
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~2.5 | C4-CH₃ (singlet) |
| ¹H | ~2.7 | C6-CH₃ (singlet) |
| ¹³C | ~20-25 | Methyl Carbons (2 signals) |
| ¹³C | ~120-160 | Pyridine Ring Carbons (5 signals) |
To unambiguously assign the specific positions of the methyl and bromo substituents (regiochemistry), advanced two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt While COSY (Correlation Spectroscopy) would not be informative for the ring due to the absence of proton-proton couplings, Heteronuclear Multiple Bond Correlation (HMBC) is crucial.
HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique would allow for the definitive connection between the methyl protons and the carbons of the pyridine ring. For instance, the protons of the methyl group at the C4 position would show correlations to carbons C3, C4, and C5. The protons of the C6-methyl group would show correlations to C5 and C6. These long-range correlations provide an undeniable map of the molecule's connectivity, confirming the 2,3,5-tribromo-4,6-dimethyl substitution pattern.
Chiral Solvating Agents (CSAs) are used in NMR spectroscopy to differentiate between enantiomers (non-superimposable mirror images) of a chiral compound. nih.govnih.gov CSAs function by forming transient, diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum. researchgate.net
However, the molecule this compound is achiral; it does not have a stereocenter and is superimposable on its mirror image. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, the application of chiral solvating agents in the NMR analysis of this specific compound is not relevant or necessary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its structure. It would yield highly accurate measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the bulky bromine atoms and methyl groups influence the planarity of the pyridine ring and how the molecules pack together in the crystal lattice.
Table 2: Illustrative Crystallographic Data for this compound This table contains hypothetical data that would be obtained from an X-ray crystallography experiment.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₅Br₃N |
| Formula Weight | 342.83 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |
| Volume | 1040 ų |
| Z (Molecules per unit cell) | 4 |
Vibrational (IR) and Mass Spectrometry for Compound Verification
Infrared (IR) spectroscopy and mass spectrometry are used to verify the presence of functional groups and to confirm the molecular weight and elemental composition of a compound.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the different bond types present. These would include C-H stretching and bending vibrations from the methyl groups, C=C and C=N stretching vibrations characteristic of the substituted pyridine ring, and C-Br stretching vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS) is used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of the compound. The calculated molecular weight for C₇H₅Br₃N is 342.83 g/mol . A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. The presence of three bromine atoms will therefore result in a characteristic cluster of peaks (M+, [M+2]+, [M+4]+, [M+6]+) with a predictable intensity ratio of approximately 1:3:3:1, providing strong evidence for the presence of three bromine atoms in the molecule.
Table 3: Predicted Spectroscopic Data for Compound Verification This table presents expected data based on standard spectroscopic values for organic compounds.
| Technique | Expected Observation | Interpretation |
|---|---|---|
| IR Spectroscopy | ~2900-3000 cm⁻¹ | C-H stretching (methyl groups) |
| IR Spectroscopy | ~1450-1600 cm⁻¹ | C=C and C=N stretching (pyridine ring) |
| IR Spectroscopy | ~500-700 cm⁻¹ | C-Br stretching |
| Mass Spectrometry (EI) | m/z ~342, 344, 346, 348 | Molecular ion cluster confirming presence of 3 Br atoms |
Computational and Theoretical Investigations of 2,3,5 Tribromo 4,6 Dimethylpyridine Systems
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of halogenated aromatic compounds. For molecules like 2,3,5-tribromo-4,6-dimethylpyridine, these studies would reveal the influence of the electron-withdrawing bromine atoms and electron-donating methyl groups on the pyridine (B92270) ring.
DFT calculations on similar halogen-substituted molecules have shown that halogenation significantly impacts the quantum chemical descriptors. mdpi.com The introduction of multiple bromine atoms onto the pyridine ring is expected to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This widening of the HOMO-LUMO gap generally suggests increased chemical stability. mdpi.com
Furthermore, the distribution of electron density across the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. In related substituted pyridines, the nitrogen atom typically exhibits a region of negative electrostatic potential (electron-rich), while areas around the hydrogen atoms of methyl groups and the bromine atoms would show positive potential (electron-deficient). mdpi.com This electronic arrangement is crucial for understanding intermolecular interactions, such as halogen bonding. mdpi.comnih.gov Halogen bonding, a noncovalent interaction between a halogen atom and a Lewis base, has been shown to play a significant role in the binding affinity of halogenated ligands to proteins. mdpi.comnih.gov
Table 1: Predicted Impact of Substituents on the Electronic Properties of the Pyridine Ring
| Substituent | Position(s) | Predicted Effect on Electron Density | Influence on Reactivity |
| Bromine | 2, 3, 5 | Electron-withdrawing | Deactivates the ring towards electrophilic substitution |
| Methyl | 4, 6 | Electron-donating | Activates the ring towards electrophilic substitution |
| Pyridine Nitrogen | 1 | Electron-withdrawing | Deactivates the ring, site of protonation and metal coordination |
This table provides a qualitative prediction based on established principles of organic chemistry and computational studies on analogous systems.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.
Substituted bromopyridines are valuable precursors in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. mdpi.com DFT calculations have been successfully employed to study the mechanisms of these reactions. For instance, in the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, DFT was used to analyze the electronic properties of the resulting pyridine derivatives. mdpi.com
Computational studies on the cross-coupling of other pyridyl systems have identified the key steps, including oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can determine the energy barriers associated with each step, identifying the rate-determining step. For example, in the halogenation of pyridines using phosphine (B1218219) reagents, computational studies indicated that phosphine elimination is the rate-determining step. nih.gov
In the context of this compound, DFT could be used to predict the relative reactivity of the three bromine atoms in a cross-coupling reaction. The bromine at the 3-position is likely the most reactive, followed by the 5- and then the 2-position, due to the electronic and steric influences of the adjacent methyl groups and the pyridine nitrogen.
Table 2: Calculated Parameters for a Generic Suzuki Cross-Coupling Reaction Step
| Parameter | Description | Example Value (kcal/mol) |
| ΔG‡ | Gibbs Free Energy of Activation | 15-25 |
| ΔH‡ | Enthalpy of Activation | 10-20 |
| TΔS‡ | Entropic Contribution to Activation Energy | -5 to 5 |
Note: These are representative values for a generic cross-coupling reaction and would need to be specifically calculated for this compound.
The presence of two methyl groups at the 4- and 6-positions of this compound introduces the possibility of hindered rotation and distinct conformational isomers. While this specific molecule is not chiral, computational methods are essential for studying conformational flexibility in related systems. vanderbilt.edu
Dynamic NMR spectroscopy, in conjunction with molecular mechanics and DFT calculations, has been used to determine the barriers to enantiomerization in sterically hindered diaryl-substituted compounds. nih.gov For this compound, computational modeling could predict the rotational barriers of the methyl groups and any potential non-planar conformations of the pyridine ring, although significant deviation from planarity is unlikely. The combination of experimental techniques like chiroptical spectroscopy with molecular modeling is powerful for determining the absolute configuration of chiral molecules. vanderbilt.edu
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers predictive power for understanding the reactivity and selectivity of molecules. nih.gov For this compound, DFT calculations can predict its susceptibility to various reactions.
The calculated electronic properties, such as the HOMO and LUMO energies and the MEP map, can indicate the most likely sites for nucleophilic or electrophilic attack. The electron-deficient nature of the pyridine ring, exacerbated by the three bromine atoms, would make it susceptible to nucleophilic aromatic substitution. Computational studies on the halogenation of pyridines have shown that such reactions can proceed via a stepwise SNAr pathway. nih.gov
Furthermore, DFT can be used to model the interaction of the molecule with catalysts, predicting the regioselectivity of reactions. acs.orgacs.org For instance, in a cross-coupling reaction, calculations could determine which of the three C-Br bonds is most likely to undergo oxidative addition to a metal catalyst. This predictive capability is invaluable for designing synthetic routes and optimizing reaction conditions. researchgate.net
Advanced Research Applications and Future Directions
Strategic Intermediate in Organic Synthesis
The polyhalogenated and substituted nature of 2,3,5-Tribromo-4,6-dimethylpyridine makes it a valuable intermediate for creating more complex molecules. The differential reactivity of the bromine atoms, influenced by their position relative to the nitrogen atom and the methyl groups, allows for selective functionalization.
The synthesis of multi-substituted pyridines is a significant area of research, as these structures are core to many pharmaceuticals and functional materials. bohrium.comrsc.org Polyhalogenated pyridines, such as this compound, serve as excellent scaffolds for this purpose. The bromine atoms can be selectively replaced through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide array of substituents. nih.gov
For instance, the bromine at the 4-position of a pyridine (B92270) ring is generally the most susceptible to nucleophilic substitution, followed by the 2- and 6-positions, due to the electron-withdrawing effect of the ring nitrogen. rsc.orgresearchgate.net However, the presence of methyl groups at the 4- and 6-positions in this compound alters this reactivity profile. The bromine atoms at the 2-, 3-, and 5-positions can be targeted with different reagents under controlled conditions to build highly substituted pyridine cores. This step-wise functionalization is key to creating complex molecules with precise substitution patterns that would be difficult to achieve through other synthetic routes.
| Reaction Type | Reagent | Potential Product Class | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Aryl/Alkyl-substituted dimethylpyridines | nih.gov |
| Sonogashira | Terminal Alkynes | Alkynyl-substituted dimethylpyridines | nih.gov |
| Buchwald-Hartwig | Amines, Alcohols, Thiols | Amino-, alkoxy-, or thio-substituted dimethylpyridines | nih.gov |
| Negishi | Organozinc Halides | Alkyl/Aryl-substituted dimethylpyridines | thieme-connect.de |
Pyridine derivatives are frequently used as precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ias.ac.inmdpi.com The functional groups on this compound can be used to construct new rings fused to the original pyridine core.
For example, a bromine atom adjacent to a newly introduced functional group (like an amino or hydroxyl group) can undergo intramolecular cyclization to form bicyclic structures like pyrido[2,3-d]pyrimidines or furo[2,3-b]pyridines. nih.govnih.govnih.gov The presence of multiple bromine atoms allows for sequential or one-pot multi-component reactions to build complex polycyclic systems. bohrium.comrsc.org This capability makes this compound a potential starting point for creating novel nitrogen-containing polycycles with unique three-dimensional structures and biological activities. bohrium.comias.ac.in
Applications in Functional Materials and Supramolecular Chemistry
The field of materials science increasingly relies on custom-designed organic molecules. The distinct electronic properties of the pyridine ring, combined with the influence of its substituents, position this compound as a candidate for building blocks in functional materials.
Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgelsevierpure.comnih.gov The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the pyridine ring. nih.gov Electron-withdrawing groups, like bromine, generally decrease the Lewis basicity of the pyridine nitrogen but can also participate in halogen bonding, influencing the supramolecular structure. nih.govacs.org
This compound can act as a monodentate ligand, where the nitrogen atom binds to a metal center. The steric hindrance from the adjacent methyl and bromine groups would influence the coordination geometry. Furthermore, substitution of the bromine atoms could yield multidentate ligands capable of forming stable chelates with metal ions, leading to applications in catalysis or as nodes in metal-organic frameworks (MOFs). mdpi.comnih.gov
| Derivative Type | Coordination Mode | Potential Application | Reference |
|---|---|---|---|
| Unmodified | Monodentate, Halogen Bonding | Supramolecular Assemblies | nih.govacs.org |
| Bipyridine derivative (via coupling) | Bidentate (Chelating) | Catalysis, Luminescent Sensors | nih.gov |
| Functionalized with N/S/O donors | Multidentate | Redox Chemosensors, MOFs | mdpi.com |
The development of fluorescent sensors that respond to their local environment is a growing field. nih.gov While direct evidence for this compound in this application is limited, its core structure is relevant. Polyimides containing pyridine units have been shown to exhibit high optical transparency and thermal stability. researchgate.netnih.gov Introducing bulky or kinky structures into polymer backbones, which could be achieved by derivatizing this compound, can lead to materials with excellent optical properties. nih.gov
Furthermore, the pyridine ring can be incorporated into larger conjugated systems. The electronic properties of such systems can be tuned by the substituents, potentially leading to the creation of environment-sensitive fluorophores or materials for organic light-emitting diodes (OLEDs). The introduction of proton-responsive pyridine units into a polymer film can create an "off-on" fluorescent switch for detecting acids. researchgate.net
Comparative Studies with Related Polybrominated Pyridines
The reactivity of a halogenated pyridine is highly dependent on the number and position of its halogen substituents. In comparative studies of iodopyridinium cations, for instance, the reactivity of different isomers varies significantly. nih.gov Generally, halogens at the 4-position are most reactive towards nucleophiles, followed by the 2-position, with the 3-position being the least reactive.
In this compound, all three bromines are in positions that are typically reactive (2, 3, and 5). The presence of activating methyl groups at positions 4 and 6 further complicates this profile. A comparative study of this compound against isomers like 2,4,6-tribromo-3,5-dimethylpyridine would reveal important structure-reactivity relationships. Spectroscopic studies (FT-IR, Raman, NMR) combined with quantum mechanical calculations on various polyhalogenated pyridines have shown that intermolecular interactions, such as hydrogen and halogen bonds, are heavily influenced by the substitution pattern. researchgate.netmdpi.com Such studies help in predicting the crystal packing and solid-state properties of new materials derived from these scaffolds. The unique substitution pattern of this compound makes it an interesting candidate for investigating these fundamental interactions.
Analysis of Isomeric Effects on Reactivity and Structure
The specific arrangement of substituents on the pyridine ring of this compound dictates its chemical behavior and physical properties. The placement of three bromine atoms and two methyl groups creates a distinct electronic and steric environment that differentiates it from its isomers. The methyl groups at the 4- and 6-positions exert a significant steric influence, potentially hindering reactions at the adjacent 3- and 5-position bromine atoms. Conversely, the bromine atom at the 2-position is flanked by the nitrogen atom and a methyl group, creating a unique reactivity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5006-58-6 |
| Molecular Formula | C₇H₆Br₃N |
| Molecular Weight | 343.84 g/mol |
| Melting Point | 124-125 °C |
| Boiling Point | 313.3 °C |
| Density | 2.099 g/cm³ |
Data sourced from ECHEMI echemi.com
General Principles Derived from Analogous Systems (e.g., 3,4,5-Tribromo-2,6-dimethylpyridine)
Insights into the potential of this compound can be gleaned from the study of its analogs. For example, 3,4,5-Tribromo-2,6-dimethylpyridine (B2990383) is noted for its increased steric hindrance due to the arrangement of its substituents. This compound, with three reactive bromine sites, is utilized in multi-step cross-coupling reactions. This suggests that this compound, which also possesses three distinct bromine atoms, could serve as a versatile scaffold for sequential, site-selective cross-coupling reactions to build complex, three-dimensional molecules.
The study of brominated pyridines, in general, shows that the bromine atoms can be susceptible to nucleophilic substitution. researchgate.net Furthermore, crystallographic studies on other substituted dimethylpyridine derivatives reveal important non-covalent interactions that dictate their solid-state packing. For instance, the analysis of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester involved detailed single-crystal X-ray diffraction (SC-XRD) to establish its molecular structure, which crystallizes in a monoclinic phase. ekb.eg Such studies often employ Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to understand intermolecular contacts and electronic properties. ekb.eg Similarly, investigations into other halogenated aromatic compounds have highlighted the importance of halogen interactions (e.g., Br⋯F) and π–π stacking in directing the crystal architecture. nih.gov These principles suggest that the solid-state structure of this compound is likely governed by a combination of weak hydrogen bonds, halogen bonds, and π-stacking, the specifics of which would depend on its unique substitution pattern.
Future Research Avenues and Untapped Potential of this compound
The unique substitution pattern of this compound presents numerous opportunities for future research. A significant untapped area is its application as a versatile building block in synthetic chemistry. The differential reactivity of the three bromine atoms, governed by their distinct steric and electronic environments, has not been systematically explored. Research focused on the selective functionalization of this molecule through controlled cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) could provide access to a wide array of novel polysubstituted pyridines, which are valuable motifs in pharmaceuticals and materials science.
A thorough investigation of its solid-state properties is another promising avenue. To date, a detailed single-crystal X-ray diffraction study of this compound has not been reported in the reviewed literature. Such an analysis would provide definitive information on its molecular geometry and supramolecular assembly through intermolecular forces like halogen bonding and π-stacking. ekb.egnih.gov This structural data, when combined with computational studies like DFT and molecular electrostatic potential (MEP) analysis, could uncover its potential for applications in crystal engineering and the design of materials with specific electronic or optical properties. ekb.eg
Furthermore, its role as a precursor for new functional materials remains unexplored. Analogs like 3,5-Dibromo-2,6-dimethylpyridine (B189579) serve as intermediates in the synthesis of agricultural chemicals. This suggests that this compound could be a valuable starting material for creating new agrochemicals or other specialty chemicals. Its highly functionalized nature could be leveraged to synthesize complex ligands for coordination chemistry or to develop novel scaffolds for medicinal chemistry research. The systematic exploration of these avenues is likely to unlock the full potential of this intriguing molecule.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-Lutidine (2,6-dimethylpyridine) |
| 3,4,5-Tribromo-2,6-dimethylpyridine |
| 3,4,5-Tribromo-pyridine |
| 3,5-Dibromo-2,6-dimethylpyridine |
| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester |
Q & A
Q. What are the most efficient synthetic routes for preparing 2,3,5-Tribromo-4,6-dimethylpyridine?
The compound is synthesized via bromination of 4,6-dimethylpyridin-2-one using bromine or HBr in acetic acid. Optimization of reaction conditions (e.g., stoichiometry, temperature, and catalyst selection) is critical to achieving high yields. For instance, tribromination of the pyridine core requires precise control of bromine equivalents to avoid over-substitution or side reactions .
Q. How is this compound characterized structurally?
Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated derivatives), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray analysis resolves atropisomers in triaryl-substituted derivatives, confirming regioselectivity and steric effects in coupling reactions .
Q. What safety precautions are required when handling brominated pyridines?
Brominated pyridines are typically corrosive and toxic. Personal protective equipment (PPE), including gloves, goggles, and fume hoods, is mandatory. Hazard codes (e.g., H302 for oral toxicity) and disposal protocols should follow GHS guidelines, as outlined in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing bromine atoms and steric hindrance from methyl groups dictate reactivity. Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands like S-Phos to enhance selectivity. Steric effects at the 2,3,5-positions lead to regioselective coupling, enabling the synthesis of 2,3,5-triaryl-4,6-dimethylpyridines with yields up to 94% .
Q. What strategies address low yields in regioselective coupling of this compound?
Sequential coupling steps or use of directing groups can improve selectivity. For example, selective mono- or di-coupling is achieved by adjusting reaction temperature, catalyst loading, and boronic acid equivalents. Theoretical studies (DFT calculations) may further elucidate electronic effects to guide optimization .
Q. How does substitution at the 4,6-dimethyl positions impact the compound’s applications in materials science?
The methyl groups enhance solubility and stability in organic solvents, making the compound a versatile precursor for functional materials. For instance, triaryl-substituted derivatives exhibit tunable luminescence and electrochemical properties, relevant for organic electronics or metal-organic frameworks (MOFs) .
Q. Are there contradictions in reported catalytic systems for modifying this compound?
Discrepancies arise in catalyst efficacy for halogen retention. While Pd/S-Phos systems favor bromine retention at specific positions, Pd(dppf)Cl₂ may lead to partial dehalogenation. Comparative kinetic studies and mechanistic probes (e.g., isotopic labeling) are recommended to resolve these contradictions .
Q. What analytical methods differentiate atropisomers in triaryl-substituted derivatives?
Chiral HPLC and dynamic NMR spectroscopy are used to separate and characterize atropisomers. X-ray crystallography provides absolute configuration determination, as demonstrated for 2,6-dimethyl-tris(2-ethoxyphenyl)pyridine, where steric interactions stabilize distinct conformers .
Methodological Tables
Table 1. Optimization of Suzuki-Miyaura Coupling Conditions for this compound
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | Selectivity Notes |
|---|---|---|---|---|
| Pd(OAc)₂/S-Phos | S-Phos | 80 | 94 | Full tri-coupling |
| Pd(dppf)Cl₂ | dppf | 100 | 53 | Partial dehalogenation observed |
| Pd(PPh₃)₄ | None | 120 | 29 | Low regiocontrol |
| Data sourced from controlled experiments in . |
Table 2. Hazard Classification of Brominated Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
